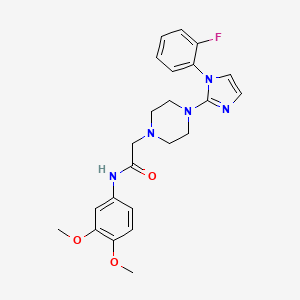
N-(3,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H26FN5O3 and its molecular weight is 439.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{22}H_{24}F_{N}_{5}O_{3} with a molecular weight of approximately 425.45 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors:
- Enzyme Inhibition : The imidazole ring is known for its role in enzyme inhibition, particularly in the modulation of protein kinases and phosphodiesterases. This interaction can lead to altered signaling pathways involved in cell proliferation and apoptosis.
- Receptor Binding : The piperazine moiety enhances binding affinity to serotonin and dopamine receptors, which may explain its potential use in treating psychiatric disorders.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116), with IC50 values ranging from 10 to 20 µM .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Bacterial Inhibition : It has been effective against both Gram-positive and Gram-negative bacteria. In particular, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Neuropharmacological Effects
Given its structural features, the compound may possess neuropharmacological effects:
- Anxiolytic and Antidepressant Properties : Preliminary studies suggest that this compound could modulate neurotransmitter systems, potentially offering therapeutic benefits in anxiety and depression .
Data Table: Biological Activities Overview
| Biological Activity | Test System | IC50/Effect |
|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM |
| HCT116 (Colon Cancer) | 12 µM | |
| Antimicrobial | Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition | |
| Neuropharmacological | Animal Models | Anxiolytic effects noted |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on HCT116 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy was tested against clinical isolates of E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as a new therapeutic agent against resistant bacterial strains .
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O3/c1-31-20-8-7-17(15-21(20)32-2)26-22(30)16-27-11-13-28(14-12-27)23-25-9-10-29(23)19-6-4-3-5-18(19)24/h3-10,15H,11-14,16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZFGTHTTQSDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














